Ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate
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Overview
Description
Ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are important components in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyrazine ring with an ethyl ester group at the 2-position and a keto group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate typically involves the reaction of ethyl aroylpyruvates with diaminomaleonitrile in glacial acetic acid at room temperature. This reaction leads to the formation of pyrazine-2,3-dicarbonitriles, which can then be further processed to obtain the desired compound . Another method involves the treatment of ethyl aroylpyruvates with malononitrile in a mixture of ethanol and water at room temperature, resulting in the formation of ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles at the carbonyl groups, leading to the formation of different derivatives.
Cyclization: The intermediate products formed during nucleophilic attacks can undergo cyclization to yield various heterocyclic compounds.
Common Reagents and Conditions
Diaminomaleonitrile: Used in the synthesis of pyrazine-2,3-dicarbonitriles.
Malononitrile: Used in the formation of ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylates.
Glacial acetic acid: Serves as a solvent and catalyst in some reactions.
Ethanol and water mixture: Used as a solvent in certain reactions.
Major Products Formed
Pyrazine-2,3-dicarbonitriles: Formed from the reaction with diaminomaleonitrile.
Ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylates: Formed from the reaction with malononitrile.
Scientific Research Applications
Ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through modulation of key biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates: These compounds share a similar pyrazine ring structure and exhibit comparable biological activities.
2,3-dicyanopyrazine: Another pyrazine derivative with similar synthetic routes and chemical properties.
Ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylates: Formed from similar reactions and used in related applications.
Uniqueness
Ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 6-oxo-1H-pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-4-6(10)9-5/h3-4H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMLSBZFFOQIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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